molecular formula C53H84N12O16 B178396 H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH CAS No. 156707-52-7

H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH

Cat. No.: B178396
CAS No.: 156707-52-7
M. Wt: 1145.3 g/mol
InChI Key: VWRHOUYEKBHWHB-FZGLSYQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH is a peptide composed of ten amino acids: tyrosine, leucine, leucine, proline, alanine, glutamine, valine, asparagine, isoleucine, and aspartic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

In industrial settings, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides.

Chemical Reactions Analysis

Types of Reactions

H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced using reagents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine results in dityrosine, while substitution reactions yield peptide analogs with altered sequences.

Scientific Research Applications

H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH: has numerous applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to various cellular responses. For instance, it may inhibit or activate signaling pathways, affecting processes like cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH: can be compared to other peptides with similar sequences or functions. Some similar compounds include:

    H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-NH2: A peptide with an amide group at the C-terminus instead of a hydroxyl group.

    H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-glu-OH: A peptide with glutamic acid replacing aspartic acid.

    H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-ala-OH: A peptide with an additional alanine residue at the C-terminus.

These peptides may exhibit different biological activities or stability profiles, highlighting the uniqueness of This compound in specific applications.

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H84N12O16/c1-10-28(8)43(51(78)62-37(53(80)81)24-41(69)70)64-48(75)35(23-40(56)68)60-50(77)42(27(6)7)63-46(73)33(17-18-39(55)67)58-44(71)29(9)57-49(76)38-12-11-19-65(38)52(79)36(21-26(4)5)61-47(74)34(20-25(2)3)59-45(72)32(54)22-30-13-15-31(66)16-14-30/h13-16,25-29,32-38,42-43,66H,10-12,17-24,54H2,1-9H3,(H2,55,67)(H2,56,68)(H,57,76)(H,58,71)(H,59,72)(H,60,77)(H,61,74)(H,62,78)(H,63,73)(H,64,75)(H,69,70)(H,80,81)/t28-,29-,32-,33-,34-,35-,36-,37-,38-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRHOUYEKBHWHB-FZGLSYQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H84N12O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1145.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.